molecular formula C11H7NO B086259 Benz[cd]indol-2(1H)-one CAS No. 130-00-7

Benz[cd]indol-2(1H)-one

Cat. No.: B086259
CAS No.: 130-00-7
M. Wt: 169.18 g/mol
InChI Key: GPYLCFQEKPUWLD-UHFFFAOYSA-N
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Description

Benz[cd]indol-2(1H)-one is a heterocyclic compound that belongs to the class of indole derivatives. It is characterized by a fused benzene and indole ring system with a ketone functional group at the second position. This compound has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

In biochemical reactions, Benz[cd]indol-2(1H)-one has been identified as a novel inhibitor of Atg4B and BRD4 . It interacts with these proteins and enzymes, potentially altering their function and influencing biochemical pathways .

Cellular Effects

This compound has shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with specific cell signaling pathways, potentially affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow it to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with certain enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with certain transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is believed that certain targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz[cd]indol-2(1H)-one typically involves cyclization reactions starting from suitable precursors. One common method involves the reaction of 1-substituted cyclohepta[b]pyrrol-2(1H)-ones with acetylenes, leading to the formation of the desired indole derivative . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the proper formation of the indole ring system.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Benz[cd]indol-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted this compound derivatives depending on the reagents used.

Scientific Research Applications

Benz[cd]indol-2(1H)-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: Benz[cd]indol-2(1H)-one is unique due to its specific ring fusion and functional group placement, which confer distinct biological activities and chemical reactivity. Its ability to inhibit BET bromodomains with high specificity sets it apart from other similar compounds .

Properties

IUPAC Name

1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c13-11-8-5-1-3-7-4-2-6-9(12-11)10(7)8/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYLCFQEKPUWLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5059610
Record name Benz[cd]indol-2(1H)-one
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Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130-00-7
Record name Benz[cd]indol-2(1H)-one
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Record name Benz(cd)indol-2(1H)-one
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Record name Benz[cd]indol-2(1H)-one
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Record name Benz[cd]indol-2(1H)-one
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Record name Benz[cd]indol-2(1H)-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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